molecular formula C13H13NO B6649756 (6-Methylpyridin-3-yl)-phenylmethanol

(6-Methylpyridin-3-yl)-phenylmethanol

Cat. No.: B6649756
M. Wt: 199.25 g/mol
InChI Key: CFLJCEXWXIQUDH-UHFFFAOYSA-N
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Description

(6-Methylpyridin-3-yl)-phenylmethanol is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a methyl group at the 6-position and a phenylmethanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylpyridin-3-yl)-phenylmethanol can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with phenylboronic acid to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(6-Methylpyridin-3-yl)-phenylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the phenylmethanol moiety can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are typically employed.

Major Products Formed

    Oxidation: Formation of (6-Methylpyridin-3-yl)-benzaldehyde or (6-Methylpyridin-3-yl)-benzoic acid.

    Reduction: Formation of (6-Methylpyridin-3-yl)-phenylmethane.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

(6-Methylpyridin-3-yl)-phenylmethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which (6-Methylpyridin-3-yl)-phenylmethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that have binding sites complementary to the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    (6-Methylpyridin-3-yl)-phenylmethane: Similar structure but lacks the hydroxyl group.

    (6-Methylpyridin-3-yl)-benzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

    (6-Methylpyridin-3-yl)-benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

(6-Methylpyridin-3-yl)-phenylmethanol is unique due to the presence of both a pyridine ring and a phenylmethanol moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(6-methylpyridin-3-yl)-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-7-8-12(9-14-10)13(15)11-5-3-2-4-6-11/h2-9,13,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLJCEXWXIQUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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